3-Amino-5,8-dimethylquinoline dihydrochloride
Description
3-Amino-5,8-dimethylquinoline dihydrochloride (CAS: 1296950-89-4) is a quinoline derivative with the molecular formula C₁₁H₁₃ClN₂ and a molar mass of 208.69 g/mol . The compound features a quinoline backbone substituted with an amino group at position 3 and methyl groups at positions 5 and 8, forming a dihydrochloride salt.
Properties
Molecular Formula |
C11H14Cl2N2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
5,8-dimethylquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H12N2.2ClH/c1-7-3-4-8(2)11-10(7)5-9(12)6-13-11;;/h3-6H,12H2,1-2H3;2*1H |
InChI Key |
SCZFFGZMLWFIAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=C(C=C1)C)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-5,8-dimethylquinoline dihydrochloride typically involves the reaction of 5,8-dimethylquinoline with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve more advanced techniques and equipment to achieve higher yields and purity levels .
Chemical Reactions Analysis
3-Amino-5,8-dimethylquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
One of the notable applications of 3-amino-5,8-dimethylquinoline dihydrochloride is its role as an antimicrobial agent. Research has indicated that derivatives of quinoline compounds exhibit potent activity against various pathogens, including protozoa and bacteria.
Case Study: Antileishmanial Activity
A study highlighted a new class of antileishmanial leads, including amino-substituted quinolines, which demonstrated significant potency against Leishmania species. The lead compound showed an EC50 value of 120 nM against L. mexicana, indicating strong selectivity for the parasite over host macrophages (EC50 = 3.7 μM) . This suggests that derivatives like this compound could be further explored for their antileishmanial properties.
Antitubercular Properties
Recent investigations into arylated quinoline carboxylic acids have shown promising results against Mycobacterium tuberculosis. The study profiled various compounds that inhibit both replicating and non-replicating forms of the bacterium . Although specific data on this compound is limited, its structural similarities to other effective quinoline derivatives suggest potential effectiveness against tuberculosis.
Synthesis and Process Development
The synthesis of this compound involves complex chemical processes that can be optimized for better yields and efficiency. A notable method includes a three-step synthetic route involving Mannich reactions and subsequent modifications . Such processes are crucial for scaling up production for pharmaceutical applications.
Cosmetic and Dermatological Applications
Quinoline derivatives have been explored in cosmetic formulations due to their potential benefits in skin health. The compound's properties may contribute to formulations aimed at improving skin conditions or providing protective effects against environmental damage .
Case Study: Protective Effects Against Oxidative Stress
Research has shown that high molecular weight hyaluronan can protect corneal epithelial cells from oxidative stress induced by various agents. Although not directly related to this compound, it highlights the importance of such compounds in dermatological applications where oxidative stress is a concern .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of quinoline derivatives is essential for developing more effective compounds. Studies have established preliminary SARs for various substituted quinolines, indicating how modifications can enhance their biological activities . This knowledge can guide future research on this compound to optimize its efficacy against specific targets.
Data Summary Table
Mechanism of Action
The mechanism of action of 3-Amino-5,8-dimethylquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 3-Amino-5,8-dimethylquinoline dihydrochloride with structurally or functionally related dihydrochloride salts:
Key Differences and Implications
Structural Complexity: this compound has a compact quinoline structure with methyl and amino substituents, favoring aromatic interactions. In contrast, triethylenetetramine dihydrochloride (trientine) is a linear polyamine optimized for metal chelation .
Applications: Putrescine dihydrochloride and cadaverine dihydrochloride () are used as biogenic amine standards in food safety testing, highlighting their role in analytical chemistry . Trientine is clinically approved, underscoring its regulatory acceptance compared to research-focused quinoline derivatives .
Research Findings and Data Gaps
- Solubility and Reactivity: While molar masses and formulas are provided for some compounds (e.g., this compound), solubility data and detailed synthetic pathways are absent in the evidence.
Biological Activity
3-Amino-5,8-dimethylquinoline dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of quinoline, a bicyclic compound known for its pharmacological properties. The presence of amino and methyl groups in specific positions enhances its reactivity and biological efficacy.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of quinoline derivatives, including this compound.
- Mechanism of Action : Quinoline compounds are believed to exert their antimicrobial effects by interfering with bacterial DNA replication and repair mechanisms. They often inhibit topoisomerases, enzymes essential for DNA supercoiling and replication .
- Case Studies : Research has shown that similar compounds exhibit significant activity against a range of pathogens, including resistant strains of bacteria and fungi. For instance, 6,8-dimethylquinoline derivatives have been reported to possess broad-spectrum antimicrobial properties .
Anticancer Activity
The anticancer potential of this compound is another area of active research.
- In Vitro Studies : In vitro assays have indicated that quinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . For example, studies on related compounds have shown effective cytotoxicity against various cancer cell lines, including breast and renal cancers.
- Selectivity Index : The selectivity index (SI) for anticancer activity has been evaluated in several studies, demonstrating that certain derivatives exhibit significantly lower toxicity to normal cells compared to cancer cells. This selectivity is crucial for developing safe therapeutic agents .
Table: Summary of Biological Activities
| Activity Type | Compound | Effective Concentration (EC50) | Notes |
|---|---|---|---|
| Antimicrobial | 6,8-Dimethylquinoline | 120 nM against Leishmania | High selectivity for parasites over host |
| Anticancer | 3-Amino-5,8-dimethylquinoline | <250 nM in various cancer lines | Induces apoptosis with minimal side effects |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinoline derivatives often inhibit enzymes critical for DNA synthesis and repair.
- Reactive Oxygen Species (ROS) Production : They may induce oxidative stress in target cells, leading to apoptosis.
- Cell Signaling Pathways : Modulation of pathways such as NF-kB and COX-2 has been observed with some quinolines, contributing to their anti-inflammatory and anticancer effects .
Research Findings
Recent studies have focused on optimizing the structure of quinoline derivatives to enhance their biological activity while reducing toxicity:
- Structure-Activity Relationships (SAR) : Research has established SARs that highlight the importance of specific functional groups in enhancing efficacy against pathogens and cancer cells .
- In Vivo Studies : Animal models have shown promising results for the use of these compounds in treating infections and tumors, although further studies are needed to confirm these findings in clinical settings .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-5,8-dimethylquinoline dihydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : A Vilsmeier-Haack type reagent (e.g., MSCL-DMF/DMAC) can facilitate the synthesis of quinoline derivatives via formylation or acetylation at the 3-position. Optimizing reaction conditions (e.g., temperature control at 80–100°C, stoichiometric ratios of dimethylformamide and phosphoryl chloride) enhances yield. Post-synthetic conversion to the dihydrochloride salt requires careful pH adjustment and recrystallization in ethanol/HCl mixtures .
Q. How should the dihydrochloride form of the compound be confirmed, and what analytical techniques are suitable?
- Methodological Answer : Use elemental analysis (CHN) to verify the 2:1 chloride-to-base ratio. Complementary techniques include:
- NMR : Compare free base and dihydrochloride spectra to observe protonation shifts (e.g., quinoline ring NH and amino groups).
- X-ray crystallography : Resolve crystal structures using SHELXL for precise determination of HCl coordination and hydrogen-bonding networks .
Q. What are key considerations in purity assessment using HPLC or TLC?
- Methodological Answer : For HPLC, employ a C18 column with a mobile phase of acetonitrile/ammonium acetate buffer (pH 4.5) to separate impurities. Monitor UV absorption at 254 nm, referencing retention times against synthetic intermediates. For TLC, use silica gel plates and a chloroform/methanol (9:1) system, with ninhydrin staining to detect free amine contaminants .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies (e.g., kinase inhibition vs. antimicrobial effects)?
- Methodological Answer : Discrepancies may arise from:
- Assay conditions : Standardize buffer pH (critical for dihydrochloride solubility) and chloride ion concentrations to avoid false negatives.
- Cell line variability : Validate target expression (e.g., kinase profiling via Western blot) before testing.
- Salt stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to rule out HCl loss altering bioactivity .
Q. How to design a mechanistic study to evaluate this compound as a potential kinase inhibitor?
- Methodological Answer :
- Enzyme assays : Use recombinant PI3Kδ or EGFR kinases with ATP-Glo™ kits to measure IC50 values.
- Docking studies : Model interactions via AutoDock Vina, focusing on the quinoline core’s π-π stacking with kinase hinge regions.
- Mutagenesis : Introduce point mutations (e.g., EGFR L858R) to assess binding specificity .
Q. What strategies are effective for detecting degradation products of the dihydrochloride form under oxidative or hydrolytic stress?
- Methodological Answer :
- Forced degradation : Expose the compound to 3% H2O2 (oxidative) or 0.1M NaOH (hydrolytic) at 60°C for 24 hours.
- LC-MS analysis : Use high-resolution Q-TOF to identify fragments (e.g., demethylated quinoline or deaminated derivatives).
- Stability-indicating methods : Validate HPLC protocols per ICH Q2(R1) guidelines to ensure specificity for degradation products .
Data Contradiction Analysis
Q. How to address inconsistencies in crystallographic data (e.g., bond length variations in the quinoline ring)?
- Methodological Answer :
- Refinement protocols : Re-analyze SHELXL output with tighter restraints on aromaticity and planar geometry.
- Thermal motion : Apply anisotropic displacement parameters to distinguish static disorder from dynamic motion.
- Comparative studies : Cross-reference with Cambridge Structural Database entries (e.g., CSD refcode QLNDCM01) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
